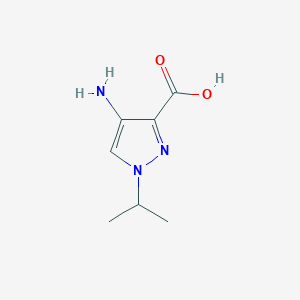![molecular formula C5H10ClNO3S B13074952 [Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H10ClNO3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethyl(methyl)carbamate under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the safety and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
Scientific Research Applications
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in biomolecules and synthetic compounds. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ethyl(methyl)carbamoyl group.
Ethanesulfonyl chloride: Similar in reactivity but has a different alkyl group.
Tosyl chloride: Similar in reactivity but has a toluene group instead of the methanesulfonyl group.
Uniqueness
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is unique due to the presence of both the ethyl(methyl)carbamoyl and methanesulfonyl groups, which provide distinct reactivity and functionalization capabilities. This makes it a versatile reagent in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C5H10ClNO3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-3-7(2)5(8)4-11(6,9)10/h3-4H2,1-2H3 |
InChI Key |
WKQZEOFXFHRORR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)





![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
